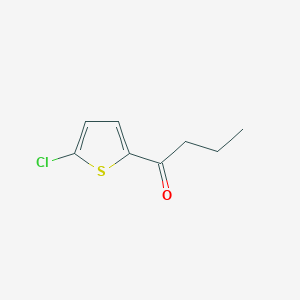![molecular formula C18H12Cl2FNO3 B445096 5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide](/img/structure/B445096.png)
5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furancarboxamide is a member of furans and an aromatic amide.
Scientific Research Applications
Molecular Development and Synthesis
- A structure related to 5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)-2-furamide, specifically 5-(3,5-dichlorophenyl)-N-{2,4-dioxo-3-[(pyridin-3-yl)methyl]imidazolidin-1-yl}-2-furamide, was identified as a promising scaffold for the development of therapeutic agents aimed at treating vascular dysfunction, including ischemia/reperfusion injury (Murasawa et al., 2012).
Antipathogenic Activity
- Thiourea derivatives, with a structure related to the chemical , have demonstrated significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest potential for further development of antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis Techniques
- Research on N-aryl-5-(2-chlorophenyl)-2-furamides, closely related to the compound , has explored their synthesis under conditions of liquid-liquid phase transfer catalysis. This method yielded good to excellent yields, suggesting effective synthetic pathways for similar compounds (Wang et al., 2000).
Anticancer Activity
- Schiff bases, structurally similar to this compound, have been synthesized and evaluated for anticancer activity. These compounds exhibited promising results against cancer cell lines, indicating the potential of related compounds in cancer treatment (Uddin et al., 2020).
Herbicide Metabolism
- The metabolism of bifenox, a compound structurally related to the chemical , was studied in soil and plants. This research contributes to the understanding of the environmental behavior and degradation of related compounds (Leather & Foy, 1977).
Compulsive Food Consumption Study
- A study on orexin-1 receptor mechanisms using compounds structurally similar to this compound has contributed to understanding the role of these receptors in compulsive eating behaviors (Piccoli et al., 2012).
properties
Molecular Formula |
C18H12Cl2FNO3 |
|---|---|
Molecular Weight |
380.2g/mol |
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H12Cl2FNO3/c19-11-5-7-16(13(20)9-11)24-10-12-6-8-17(25-12)18(23)22-15-4-2-1-3-14(15)21/h1-9H,10H2,(H,22,23) |
InChI Key |
MYYIHYITRHWMGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)COC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenyl)-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B445013.png)
![N-{2-[(9H-xanthen-9-ylcarbonyl)amino]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B445015.png)
![3-chloro-N-(6-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}hexyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B445016.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(phenylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B445022.png)
![N-(2,4-dibromo-6-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B445023.png)
![ethyl 2-({4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B445025.png)
![3-({[4-(2,4-Dichlorophenyl)-3-(isopropoxycarbonyl)thien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B445027.png)
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B445030.png)
![N-(2,4-dichlorobenzyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B445031.png)
![2-Amino-4-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B445032.png)
![5-(4-bromophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B445034.png)
![3-[(3-bromophenoxy)methyl]-N-[4-bromo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B445035.png)
